Steric Bulk and Molecular Weight Advantage
The target compound possesses a molecular weight of 474.8 g mol⁻¹, which is 2.1 times larger than the non‑silylated analog 1,2‑bis(4‑ethynylphenyl)ethyne (MW = 226.3 g mol⁻¹) and 1.4 times larger than 1,2‑bis(4‑bromophenyl)ethyne (MW = 336.0 g mol⁻¹) . This substantial increase in steric bulk, combined with the rigid biphenyl‑acetylene‑biphenyl framework, furnishes the spatial separation and pre‑organization required for the construction of sterically congested polyphenylene dendrimers, whereas smaller analogs would lead to insufficient spacing and a higher propensity for undesired intermolecular reactions.
| Evidence Dimension | Molecular weight (g mol⁻¹) |
|---|---|
| Target Compound Data | 474.8 |
| Comparator Or Baseline | 1,2‑Bis(4‑ethynylphenyl)ethyne: 226.3; 1,2‑Bis(4‑bromophenyl)ethyne: 336.0 |
| Quantified Difference | 2.1‑fold vs. ethynyl analog; 1.4‑fold vs. bromo analog |
| Conditions | Values calculated from molecular formulas |
Why This Matters
Higher molecular weight and steric bulk directly determine a molecule’s fitness as a building block for high‑generation, shape‑persistent dendrimers; researchers targeting crowded architectures cannot substitute these properties with smaller analogs.
